molecular formula C6H11P B14444928 1-Butyne, 3,3-dimethyl-1-phosphinyl- CAS No. 77376-07-9

1-Butyne, 3,3-dimethyl-1-phosphinyl-

Cat. No.: B14444928
CAS No.: 77376-07-9
M. Wt: 114.13 g/mol
InChI Key: DQQSYGFDYIXRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyne, 3,3-dimethyl-1-phosphinyl- is an organic compound with the molecular formula C₆H₁₁P. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a phosphinyl group attached to a butyne backbone. The presence of the phosphinyl group imparts distinct chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyne, 3,3-dimethyl-1-phosphinyl- typically involves the reaction of 3,3-dimethyl-1-butyne with a phosphinylating agent. One common method is the use of a phosphine reagent under controlled conditions to introduce the phosphinyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 1-Butyne, 3,3-dimethyl-1-phosphinyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Butyne, 3,3-dimethyl-1-phosphinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.

    Substitution: The alkyne group can participate in substitution reactions, where the triple bond is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted alkynes depending on the reagents used.

Scientific Research Applications

1-Butyne, 3,3-dimethyl-1-phosphinyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyne, 3,3-dimethyl-1-phosphinyl- involves its interaction with various molecular targets. The phosphinyl group can participate in coordination chemistry, forming complexes with metals and other elements. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    1-Butyne, 3,3-dimethyl-: Similar structure but lacks the phosphinyl group.

    3,3-Dimethyl-1-butene: Contains a double bond instead of a triple bond.

    tert-Butylacetylene: Another alkyne with a similar structure but different substituents.

Uniqueness

1-Butyne, 3,3-dimethyl-1-phosphinyl- is unique due to the presence of the phosphinyl group, which imparts distinct chemical properties. This makes it more reactive in certain types of reactions and useful in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

77376-07-9

Molecular Formula

C6H11P

Molecular Weight

114.13 g/mol

IUPAC Name

3,3-dimethylbut-1-ynylphosphane

InChI

InChI=1S/C6H11P/c1-6(2,3)4-5-7/h7H2,1-3H3

InChI Key

DQQSYGFDYIXRAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.